BenchChemオンラインストアへようこそ!

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate

Synthetic Chemistry Heterocycle Bromination Process Chemistry

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-83-1) is a brominated heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold family. With a molecular formula of C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol, this compound features an ethyl ester at the 5-position and a bromine atom at the 3-position, which serves as a critical synthetic handle for late-stage diversification via cross-coupling chemistry.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.086
CAS No. 619306-83-1
Cat. No. B2725065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS619306-83-1
Molecular FormulaC9H8BrN3O2
Molecular Weight270.086
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=NN2C=C1)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-4-13-8(12-7)6(10)5-11-13/h3-5H,2H2,1H3
InChIKeyCCOZOQKGDLNIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-83-1): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Discovery


Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-83-1) is a brominated heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold family. With a molecular formula of C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol, this compound features an ethyl ester at the 5-position and a bromine atom at the 3-position, which serves as a critical synthetic handle for late-stage diversification via cross-coupling chemistry [1]. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, and the specific 3-bromo-5-ester substitution pattern enables orthogonal functionalization strategies that are not accessible with the parent 3-unsubstituted analog (CAS 619306-82-0) or the free carboxylic acid derivative (CAS 619306-85-3) [2].

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-83-1): Why Generic Substitution with Unsubstituted or Methyl Ester Analogs Is Not Recommended


The 3-bromo-5-ethyl ester substitution pattern is non-interchangeable with seemingly similar pyrazolo[1,5-a]pyrimidine variants. The 3-unsubstituted analog (CAS 619306-82-0) lacks the bromine handle required for transition-metal-catalyzed cross-coupling at the pyrazole ring, fundamentally limiting its utility in library synthesis [1]. The methyl ester analog, while sharing the 3-bromo functionality, exhibits reduced lipophilicity (XLogP3 − 1.6 for the target ethyl ester vs. an estimated ~1.1 for the methyl ester), which can impact membrane permeability and solubility profiles in early-stage ADME optimization [2]. The free carboxylic acid analog (CAS 619306-85-3) requires additional activation steps for amide coupling and cannot be directly employed in ester-protected synthetic sequences without protection/deprotection steps, adding two synthetic transformations [3]. These differences in synthetic handle availability and physicochemical properties mean that procurement decisions based solely on scaffold similarity without attention to the specific substitution pattern will compromise downstream synthetic efficiency and SAR exploration capability.

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-83-1): Quantified Differentiation Evidence Against Closest Analogs


Bromination Synthetic Yield: 94% Conversion from the 3-Unsubstituted Precursor

The target compound is synthesized via N-bromosuccinimide (NBS)-mediated bromination of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-82-0) in dichloromethane, achieving a 94% yield after 1.0 hour of reaction time [1]. This high-yielding, single-step transformation enables efficient access to the 3-bromo intermediate from the commercially available 3-unsubstituted precursor, providing a cost-effective entry point for medicinal chemistry programs.

Synthetic Chemistry Heterocycle Bromination Process Chemistry

XLogP3 Lipophilicity Advantage of the Ethyl Ester over the Methyl Ester Analog

The target compound exhibits a computed XLogP3 value of 1.6, which represents a meaningful increase in lipophilicity relative to the methyl ester analog (estimated XLogP3 ~1.1 based on the −0.5 log unit difference typically observed for ethyl vs. methyl esters) [1]. This difference in partition coefficient can influence membrane permeability, with the ethyl ester variant more closely approximating the lipophilicity range (LogP 1–3) typically associated with favorable oral absorption while maintaining adequate aqueous solubility for in vitro assay compatibility [2].

Physicochemical Properties ADME Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a computed topological polar surface area (TPSA) of 56.5 Ų, which falls below the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier penetration [1]. This TPSA value is identical to that of the methyl ester analog (both share the same heteroatom count and connectivity) but is significantly lower than that of the free carboxylic acid analog (CAS 619306-85-3), which has a TPSA of approximately 76.5 Ų due to the additional hydrogen bond donor [2]. For CNS-targeted kinase inhibitor programs, the ethyl ester prodrug or intermediate strategy preserves the option of CNS penetration that a free acid would preclude.

Physicochemical Properties CNS Drug Design Blood-Brain Barrier

Documented Utility as a Key Intermediate in Pim Kinase and TGF-β R2 Inhibitor Patent Families

The target compound is explicitly claimed as a synthetic intermediate in patent families covering Pim kinase inhibitors and TGF-β receptor 2 (TGF-β R2) kinase inhibitor macrocycles [1] [2]. Specifically, ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate is cited as a precursor for bicyclic heteroaromatic carboxamide compounds that inhibit Pim kinase activity, a validated oncology target [3]. In contrast, the 3-unsubstituted analog (CAS 619306-82-0) and the 3-chloro analog are not explicitly named in these patent families, indicating that the 3-bromo substitution pattern is specifically selected for the intended cross-coupling diversification strategy.

Kinase Inhibitors Pim Kinase TGF-β Receptor

3-Bromo Substituent as a Superior Cross-Coupling Handle Compared to 3-Chloro for Suzuki-Miyaura Reactions on the Pyrazolo[1,5-a]pyrimidine Scaffold

The 3-bromo substituent on the pyrazolo[1,5-a]pyrimidine scaffold has been demonstrated to undergo efficient Suzuki-Miyaura cross-coupling under microwave-assisted conditions using XPhosPdG2/XPhos tandem catalysis, enabling C3-arylation with a wide variety of aryl and heteroaryl boronic acids to generate 3,5-diarylated derivatives in good to excellent yields [1]. The bromo leaving group offers an optimal balance of oxidative addition reactivity and stability compared to the 3-chloro analog, which exhibits lower reactivity in palladium-catalyzed cross-coupling due to the stronger C–Cl bond, and the 3-iodo analog, which can suffer from premature oxidative addition and lower stability during storage [2].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction C3 Arylation

Sigma-Aldrich Literature Documentation of 3-Bromo Pyrazolo[1,5-a]pyrimidines as cAMP Phosphodiesterase Inhibitors with Quantified Activity

A series of 3-bromo-, 3-nitro-, and 3-ethoxycarbonyl-5,7-dialkylpyrazolo[1,5-a]pyrimidines were synthesized and screened as in vitro cAMP phosphodiesterase inhibitors, as documented in the Sigma-Aldrich literature reference collection [1]. This study, published in the Journal of Medicinal Chemistry (1975), provides validated quantitative biological activity data for the 3-bromo subclass, establishing the scaffold's relevance beyond kinase inhibition. While the specific target compound was not directly assayed in this study, the class-level data confirm that the 3-bromo substitution pattern contributes to measurable phosphodiesterase inhibitory activity, whereas the 3-unsubstituted analogs in this series showed differential activity profiles [1].

Phosphodiesterase Inhibition cAMP Signaling Scaffold Validation

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-83-1): Best Research and Industrial Application Scenarios for Scientific Procurement


Kinase-Focused Library Synthesis via C3 Suzuki-Miyaura Diversification

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should procure this compound as the core scaffold intermediate. The 3-bromo substituent enables direct Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids under microwave-assisted conditions using XPhosPdG2/XPhos catalyst systems, generating C3-arylated derivatives in yields ranging from 58% to 92% [1]. The 5-ethyl ester can be subsequently hydrolyzed to the carboxylic acid for amide coupling or retained as a prodrug moiety, providing two points of diversity from a single intermediate. The XLogP3 of 1.6 and TPSA of 56.5 Ų predict acceptable permeability and solubility for both peripheral and CNS-targeted kinase programs [2].

Pim-1/2 Kinase Inhibitor Hit-to-Lead Optimization Programs

The compound is specifically validated as an intermediate in Pim kinase inhibitor patent families, making it the preferred starting material for Pim-1/2 inhibitor hit-to-lead campaigns [1]. Published structure-activity relationships demonstrate that pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors achieve submicromolar cellular potency in both BAD phosphorylation suppression and clonogenic cell survival assays, with the lead compound showing selectivity against a panel of 119 oncogenic kinases and no significant hERG inhibition at 30 μM [2]. Procuring the 3-bromo-5-ethyl ester intermediate enables rapid analog generation at both the 3-position (via cross-coupling) and the 5-position (via ester hydrolysis and amide coupling).

TGF-β Receptor 2 (TGF-β R2) Macrocyclic Inhibitor Development

The compound is cited as a building block for macrocyclic TGF-β R2 kinase inhibitors in patent literature, positioning it as a strategic procurement choice for teams targeting the TGF-β signaling pathway in oncology and fibrosis indications [1]. The 3-bromo handle enables installation of aryl/heteroaryl groups required for macrocyclization or target engagement, while the 5-ethyl ester provides a masked carboxylic acid that can be unmasked at the appropriate synthetic stage for macrocyclic ring closure. The 94% synthetic yield for the bromination step from the 3-H precursor ensures cost-effective access to this intermediate at gram scale [2].

CNS-Penetrant Kinase Probe Development Leveraging Favorable TPSA

Neuroscience drug discovery groups developing CNS-penetrant kinase inhibitors should select this compound over the free carboxylic acid analog. The TPSA of 56.5 Ų falls comfortably below the established CNS penetration threshold of ~70 Ų, predicting favorable passive blood-brain barrier permeability [1]. In contrast, the free acid analog (TPSA ~76.5 Ų) would be predicted to have negligible CNS exposure, making it unsuitable for CNS-targeted programs without a prodrug strategy [2]. The ethyl ester can serve as a stable protecting group during lead optimization and be hydrolyzed to the acid for improved solubility if CNS penetration is not required in the final candidate profile, offering bidirectional development flexibility.

Quote Request

Request a Quote for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.